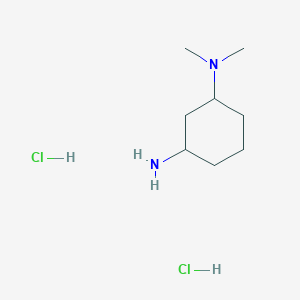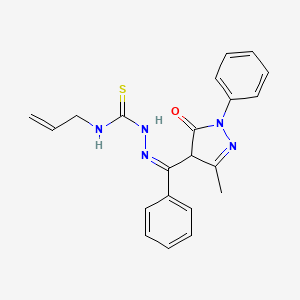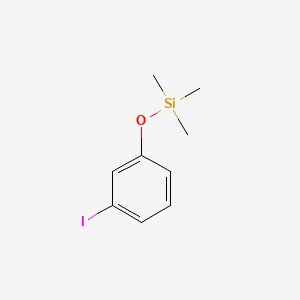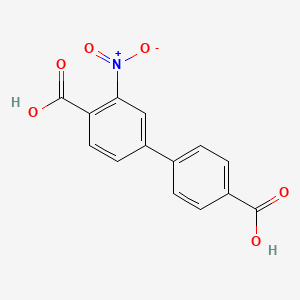
Dilithiodiphenyldisilanonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dilithiodiphenyldisilanonate is a chemical compound that has garnered significant attention in scientific research due to its unique properties and potential applications. This compound is characterized by its complex molecular structure, which includes lithium, silicon, and phenyl groups. Its distinct chemical composition makes it a valuable subject of study in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dilithiodiphenyldisilanonate typically involves the reaction of diphenyldisilanone with lithium reagents. One common method is the reduction of diphenyldisilanone using lithium in an ether solvent. The reaction conditions often include low temperatures and an inert atmosphere to prevent unwanted side reactions. The resulting product is then purified through crystallization or other separation techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for higher yields and cost-effectiveness. Industrial production methods may also incorporate advanced purification techniques such as chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Dilithiodiphenyldisilanonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disiloxane derivatives.
Reduction: It can be reduced further to form simpler silicon-containing compounds.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include disiloxane derivatives, reduced silicon compounds, and various substituted phenyl derivatives. These products are often characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .
Scientific Research Applications
Dilithiodiphenyldisilanonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of novel silicon-containing compounds and as a catalyst in various organic reactions.
Biology: The compound’s unique properties make it a valuable tool in studying silicon-based biochemistry and its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in biomedical devices.
Industry: this compound is used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of dilithiodiphenyldisilanonate involves its interaction with various molecular targets. The compound can form stable complexes with metal ions, which can then participate in catalytic cycles. Its silicon atoms can also engage in unique bonding interactions with other elements, leading to the formation of novel compounds. The pathways involved in these reactions are often studied using computational chemistry and experimental techniques .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to dilithiodiphenyldisilanonate include:
Diphenyldisilanone: A precursor in the synthesis of this compound.
Disiloxane Derivatives: Products formed from the oxidation of this compound.
Silicon-Containing Polymers: Compounds with similar silicon-based structures used in various applications.
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of lithium and silicon atoms, which imparts distinct reactivity and stability. This makes it particularly valuable in the synthesis of novel materials and in catalytic applications .
Properties
IUPAC Name |
dilithium;dioxido(diphenyl)silane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2Si.2Li/c13-15(14,11-7-3-1-4-8-11)12-9-5-2-6-10-12;;/h1-10H;;/q-2;2*+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOFWOPNWJGLBTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[Li+].C1=CC=C(C=C1)[Si](C2=CC=CC=C2)([O-])[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Li2O2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![{2,6-Bis[1-(N-2-ethylphenylimino)ethyl]pyridine}-iron(II)-dichloride](/img/structure/B6321661.png)

![2,6-Bis-[1-(2,6-diisopropylphenylimino)-ethyl]pyridine iron(II) chloride](/img/structure/B6321679.png)






